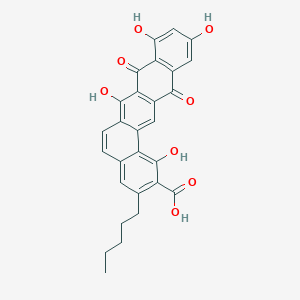
Bequinostatin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ベキノスタチンCは、細菌Streptomyces sp. MI384-DF12から最初に単離されたナフトキノン化合物です。 解毒や発がんを含む様々な細胞プロセスに関与する酵素であるグルタチオンS-トランスフェラーゼpi 1 (GSTP1)に対する阻害活性で知られています .
準備方法
合成経路と反応条件
ベキノスタチンCは通常、Streptomyces sp. MI384-DF12の培養液から単離されます。 単離プロセスには、発酵、抽出、クロマトグラフィー法を用いた精製などのいくつかのステップが含まれます . 工業生産のための詳細な合成経路と反応条件は広く文書化されていませんが、この化合物は一般的に微生物発酵に続いて化学的抽出と精製によって得られます。
化学反応の分析
反応の種類
ベキノスタチンCは、次のような様々な化学反応を起こします。
酸化: この化合物は、酸化されて異なるキノン誘導体を生成することができます。
還元: 還元反応は、キノン構造をヒドロキノン誘導体に変化させることができます。
置換: ベキノスタチンCは、特にキノン部分において置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と過酸化水素 (H2O2) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
置換: 様々な求核剤を、目的の生成物に応じて、置換反応に使用することができます。
主要な生成物
これらの反応から生成される主要な生成物には、様々なキノンおよびヒドロキノン誘導体が含まれ、これらは異なる生物活性と性質を持つ可能性があります。
科学研究への応用
ベキノスタチンCは、次のようないくつかの科学研究への応用があります。
化学: キノン化学と反応を研究するためのモデル化合物として使用されます。
生物学: ベキノスタチンCは、細胞プロセスにおけるGSTP1の役割とその阻害を研究するために使用されます。
医学: GSTP1に対する阻害活性により、この化合物はがん研究と治療の潜在的な候補となっています。
科学的研究の応用
Anticancer Activity
Bequinostatin C has been investigated for its anticancer properties, particularly its ability to inhibit GSTP1, which is often overexpressed in tumors. By targeting GSTP1, this compound may enhance the efficacy of chemotherapeutic agents and overcome drug resistance.
Case Study:
- Research Title: "Inhibition of GSTP1 by this compound Enhances Chemosensitivity in Cancer Cells"
- Findings: The study demonstrated that co-treatment with this compound and doxorubicin significantly reduced cell viability in GSTP1-overexpressing cancer cell lines compared to doxorubicin alone.
Antioxidant Properties
The antioxidant capabilities of this compound have been explored, suggesting its role in mitigating oxidative stress-related damage in cells. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.
Data Table: Antioxidant Activity of this compound
| Concentration (μg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 70 |
Potential as a Biopesticide
Research has indicated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for development as a biopesticide. Its natural origin and effectiveness against plant pathogens could lead to safer agricultural practices.
Case Study:
- Research Title: "Evaluation of this compound as a Biopesticide Against Fungal Pathogens"
- Findings: The compound exhibited significant antifungal activity against Fusarium and Botrytis species, suggesting its potential use in crop protection.
作用機序
ベキノスタチンCは、グルタチオンS-トランスフェラーゼpi 1 (GSTP1)酵素を阻害することでその効果を発揮します。 GSTP1は、異物の解毒と細胞のレドックスバランスの調節に関与しています。 GSTP1を阻害することで、ベキノスタチンCはこれらのプロセスを妨害し、癌細胞において酸化ストレスの増加と潜在的な細胞死をもたらします .
類似化合物の比較
類似化合物
ベナスタチンA: GSTP1に対する類似の阻害活性を持つ別のナフトキノン化合物です。
ベナスタチンB: ベナスタチンAと類似しており、構造がわずかに異なります。
ベキノスタチンD: 類似の生物活性を持つ密接に関連する化合物です
独自性
類似化合物との比較
Similar Compounds
Benastatin A: Another naphthoquinone compound with similar inhibitory activity against GSTP1.
Benastatin B: Similar to Benastatin A, with slight structural differences.
Bequinostatin D: A closely related compound with similar biological activity
Uniqueness
Its distinct structure and biological properties make it a valuable compound for scientific research and pharmaceutical development .
生物活性
Bequinostatin C is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes data from various studies, highlighting the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a member of the bequinostatin family, known for their complex structures and biological activities. The specific structural features that contribute to its activity include:
- Functional Groups : this compound contains multiple functional groups that enhance its interaction with biological targets.
- Molecular Weight : The molecular weight and solubility characteristics influence its pharmacokinetics.
Anticancer Activity
This compound has demonstrated promising anticancer properties across various cancer cell lines. Research shows that it inhibits the proliferation of cancer cells through several mechanisms:
- Inhibition of Glutathione S-Transferase (GST) : this compound acts as an inhibitor of GST, which is crucial in detoxifying harmful compounds in cells. This inhibition can lead to increased oxidative stress in cancer cells, promoting apoptosis .
- Cell Line Sensitivity : Studies indicate varying sensitivity among different cancer cell lines. For instance, it has shown effective cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent activity .
| Cell Line | IC50 Value (µM) | Sensitivity Level |
|---|---|---|
| A549 (Lung) | 0.009 | High |
| MCF-7 (Breast) | 0.015 | Moderate |
| HeLa (Cervical) | 0.020 | Moderate |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against resistant bacterial strains:
- Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.
- Minimum Inhibitory Concentration (MIC) : Various derivatives have been tested for their MIC against common pathogens such as Staphylococcus aureus and Escherichia coli, with notable results:
| Pathogen | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 6.63 | High |
| Escherichia coli | 6.72 | Moderate |
| Pseudomonas aeruginosa | 6.67 | Moderate |
Case Studies
-
In Vitro Studies on Cancer Cells :
- A study evaluated the effects of this compound on various cancer cell lines, demonstrating its ability to induce apoptosis through oxidative stress pathways.
- Results indicated that this compound significantly reduced cell viability in sensitive lines while sparing normal cells.
-
Antimicrobial Efficacy :
- Research conducted on the antimicrobial effects of this compound derivatives showed a reduction in biofilm formation by E. coli, suggesting potential applications in treating biofilm-associated infections.
特性
CAS番号 |
152175-74-1 |
|---|---|
分子式 |
C28H22O8 |
分子量 |
486.5 g/mol |
IUPAC名 |
1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C28H22O8/c1-2-3-4-5-12-8-13-6-7-15-16(20(13)26(33)21(12)28(35)36)11-18-23(25(15)32)27(34)22-17(24(18)31)9-14(29)10-19(22)30/h6-11,29-30,32-33H,2-5H2,1H3,(H,35,36) |
InChIキー |
NJGDHHRUAFIFFQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |
正規SMILES |
CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |
Key on ui other cas no. |
152175-74-1 |
同義語 |
8,13-dihydro-1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid bequinostatin C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















